(4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid CAS 34272-67-8 properties
(4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid CAS 34272-67-8 properties
An In-depth Technical Guide to (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid (CAS 34272-67-8)
Authored by a Senior Application Scientist
Abstract
(4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid, with CAS registry number 34272-67-8, is a member of the vast and pharmacologically significant thiazole family of heterocyclic compounds. The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and biologically active agents.[1] This guide provides a comprehensive technical overview of (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid, including its physicochemical properties, plausible synthetic routes with detailed experimental protocols, and a discussion of its potential applications based on the established biological activities of structurally related thiazole derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction and Significance
The thiazole ring is a privileged scaffold in drug discovery, renowned for its diverse biological activities which include antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The unique electronic and structural features of the thiazole ring allow it to interact with a wide range of biological targets. (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid combines this key heterocycle with a phenyl group and an acetic acid moiety. The phenyl group can engage in various intermolecular interactions, while the acetic acid functional group provides a handle for further chemical modification or can itself be crucial for biological activity, for example, by mimicking natural substrates or interacting with active sites of enzymes. Given the established roles of thiazole-containing molecules as therapeutic agents, this compound represents a valuable subject for further investigation in drug discovery programs.[3]
Physicochemical Properties
Detailed experimental data for (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid is not widely available in the reviewed literature. However, its basic molecular properties can be calculated, and for context, the experimental properties of its immediate carboxylic acid precursor, 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, are provided below.
Table 1: Physicochemical Data
| Property | (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid | 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (for comparison) |
| CAS Number | 34272-67-8 | 33763-20-1 |
| Molecular Formula | C₁₂H₁₁NO₂S | C₁₁H₉NO₂S |
| Molecular Weight | 233.29 g/mol [4] | 219.26 g/mol [5] |
| Appearance | Not specified (likely a solid) | White to off-white solid[6] |
| Melting Point | Data not available | 210-212 °C[6] |
| Boiling Point | Data not available | 424.0 ± 37.0 °C (Predicted)[6] |
| Density | Data not available | 1.319 ± 0.06 g/cm³ (Predicted)[6] |
| pKa | Data not available | 1.20 ± 0.37 (Predicted)[6] |
| Solubility | Data not available | Data not available |
Synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid
While a specific, published synthesis for (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid was not found in the reviewed literature, a highly plausible and established synthetic route is the Arndt-Eistert homologation of the corresponding carboxylic acid.[7][8] This method specifically adds a methylene group (-CH₂-) to a carboxylic acid, converting it to the homologous acetic acid.
Proposed Primary Synthetic Pathway: Arndt-Eistert Homologation
The Arndt-Eistert synthesis is a three-step process:
-
Conversion of the starting carboxylic acid to its acid chloride.
-
Reaction of the acid chloride with diazomethane to form a diazoketone.
-
Wolff rearrangement of the diazoketone in the presence of a nucleophile (in this case, water) to form the final acetic acid product.[9][10]
Caption: Proposed Arndt-Eistert homologation workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Rationale: This protocol is based on standard procedures for the Arndt-Eistert reaction.[7] Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. Diazomethane, while hazardous, is the classic reagent for this transformation, and its reaction with the acid chloride is typically high-yielding. The Wolff rearrangement is catalyzed by silver(I) oxide, and the presence of water as a nucleophile captures the resulting ketene intermediate to form the desired acetic acid.
Step 1: Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂, 5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 76 °C) for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is typically used in the next step without further purification.
Step 2: Synthesis of 1-Diazo-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one
Caution: Diazomethane is highly toxic and explosive. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions, including the use of Diazald® kits for its generation and non-etched glassware.
-
Dissolve the crude acid chloride from Step 1 in a suitable anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane (CH₂N₂, approx. 2.5 eq) with gentle stirring. The addition should continue until a faint yellow color of excess diazomethane persists.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench any remaining diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.
-
The solvent can be removed under reduced pressure to yield the crude diazoketone, which is often a yellow solid.
Step 3: Synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid (Wolff Rearrangement)
-
Suspend the crude diazoketone from Step 2 in a mixture of 1,4-dioxane and water.
-
To this suspension, add a catalytic amount of freshly prepared silver(I) oxide (Ag₂O, 0.1 eq).
-
Heat the mixture with vigorous stirring to 50-70 °C. The reaction progress can be monitored by the evolution of nitrogen gas.
-
After the gas evolution has stopped (typically 1-2 hours), cool the reaction mixture and filter it through a pad of Celite to remove the silver catalyst.
-
Acidify the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Alternative Synthetic Consideration: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides an alternative route for synthesizing aryl-acetic acids, typically starting from an aryl methyl ketone.[11][12] In a hypothetical application to this synthesis, one would need to start with 5-acetyl-4-methyl-2-phenyl-1,3-thiazole. The reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is then hydrolyzed to the corresponding acetic acid. While feasible, this route is generally less direct for this specific transformation compared to the Arndt-Eistert homologation.
Potential Biological Applications and Research Context
While no specific biological studies on (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid have been identified, the extensive body of literature on thiazole derivatives allows for informed hypotheses regarding its potential applications.
-
Anti-inflammatory Activity: Many thiazole derivatives have been reported to possess significant anti-inflammatory properties.[13][14] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[15] The acetic acid moiety in the target compound is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac. Therefore, it is highly plausible that (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid could be investigated as a potential anti-inflammatory agent.
Caption: Potential mechanism of action for anti-inflammatory thiazole derivatives via the COX pathway.
-
Antimicrobial and Anticancer Activity: The thiazole scaffold is present in numerous compounds with demonstrated antimicrobial (antibacterial and antifungal) and anticancer activities.[2][16] Derivatives of 4-methyl-2-phenylthiazole have been synthesized and shown to have potential as anticancer agents against cell lines such as hepatocellular carcinoma (HepG-2).[2] Therefore, screening (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid for these activities would be a logical line of investigation.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid is not available. However, based on the data for the structurally similar 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, the following general precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[17]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[17]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[17]
It is imperative to handle this compound in accordance with good industrial hygiene and safety practices and to consult a full MSDS if one becomes available.
Conclusion
(4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid is a compound of significant interest due to its core thiazole structure, which is a well-established pharmacophore. While specific experimental data on its properties and biological activity are scarce, established synthetic methodologies, particularly the Arndt-Eistert homologation, provide a clear path for its preparation. Based on the extensive literature on related thiazole derivatives, this compound warrants further investigation, particularly for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. This guide provides a solid foundation for researchers looking to synthesize and explore the therapeutic potential of this and other related thiazole acetic acid derivatives.
References
-
Axplora. [4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid. [Link]
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
PubChem. GW-0742. [Link]
-
ScienceDirect. A review on progress of thiazole derivatives as potential anti-inflammatory agents. [Link]
-
ResearchGate. Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. [Link]
-
ResearchGate. Recent advances in the Willgerodt–Kindler reaction. [Link]
- Google Patents. Preparation of 4-methyl thiazole-5-carboxyl acid.
-
WJPMR. SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. [Link]
-
NROChemistry. Arndt-Eistert Homologation: Mechanism & Examples. [Link]
-
RSC Publishing. Recent advances in the Willgerodt–Kindler reaction. [Link]
-
ScienceDirect. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. [Link]
-
ResearchGate. Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. [Link]
-
Wikipedia. Willgerodt rearrangement. [Link]
-
Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]
-
WJPMR. SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. [Link]
-
ACS Publications. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. [Link]
- Google Patents. Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
-
MSU Chemistry. Willgerodt‐Kindler Reaction. [Link]
-
PMC. New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. [Link]
-
UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Arndt-Eistert Reaction. [Link]
-
Journal of Chemical and Pharmaceutical Research. A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]
-
MDPI. Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. [Link]
-
Sciencemadness.org. The Willgerodt Reaction. [Link]
-
PMC. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. [Link]
-
YouTube. Arndt Eistert Reaction: Homologation (higher) of carboxylic acid (Part 1). [Link]
-
ResearchGate. The Arndt‐Eistert Synthesis. [Link]
-
Issuu. Problem 5. Arndt–Eistert Homologation. [Link]
Sources
- 1. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. labsolu.ca [labsolu.ca]
- 5. scbt.com [scbt.com]
- 6. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 [chemicalbook.com]
- 7. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. researchgate.net [researchgate.net]
- 10. Problem 5. Arndt–Eistert Homologation - Issuu [issuu.com]
- 11. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. wisdomlib.org [wisdomlib.org]
- 14. wjpmr.com [wjpmr.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
